6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Hydroxy-7-methoxy-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a quinazolinone core, characterized by its heterocyclic structure which contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it was noted that this compound suppresses cell viability in gastric cancer cell lines (AGS) at concentrations as low as 5 µM. The mechanism involves the inhibition of epithelial–mesenchymal transition (EMT), a process critical for cancer metastasis. Treatment with this compound resulted in increased expression of E-cadherin and decreased levels of N-cadherin and EMT transcription factors such as Snail and Twist, indicating a reversal of EMT in AGS cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of STAT3 Pathway : The compound has been shown to slightly suppress the STAT3 signaling pathway, which is often upregulated in various cancers and promotes tumor growth and metastasis .
- Induction of Apoptosis : Similar compounds within the quinazolinone class have been reported to induce apoptosis through both extrinsic and intrinsic pathways. This is evidenced by increased lactate dehydrogenase (LDH) release and mitochondrial membrane potential changes in treated cells .
- Cell Cycle Arrest : The compound has also been observed to cause cell cycle arrest in the S phase, further contributing to its anticancer effects .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with other quinazolinone derivatives is presented below:
Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
---|---|---|---|
This compound | 5 | Gastric Cancer (AGS) | EMT inhibition, STAT3 suppression |
3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 8 | Breast Cancer (MCF-7) | Apoptosis induction |
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | 0.096 | Lung Cancer (A549) | EGFR inhibition |
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Study on AGS Cells : In vitro experiments demonstrated that treatment with 5 µM of the compound significantly reduced the motility associated with EMT in AGS cells, suggesting its potential as an antimetastatic agent .
- Comparative Analysis with Other Quinazolinones : A comparative study showed that while other quinazolinones exhibit varying degrees of cytotoxicity against different cancer cell lines, this compound displayed a unique profile that warrants further investigation into its therapeutic applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-5-11-7-4-9(15-2)8(13)3-6(7)10(14)12-5/h3-4,13H,1-2H3,(H,11,12,14) |
InChI Key |
DRIHOCOFKRGVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.